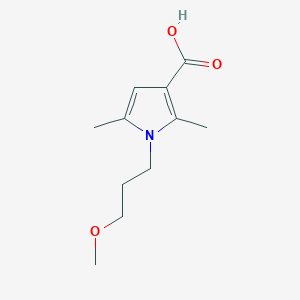

1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a methoxypropyl group at the 1-position, two methyl groups at the 2- and 5-positions, and a carboxylic acid group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of pyrrole derivatives with ketone or aldehyde groups.

Reduction: Formation of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Formation of halogenated pyrrole derivatives.

Aplicaciones Científicas De Investigación

1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive pyrrole derivatives.

Industry: Utilized in the development of novel materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the methoxypropyl group, which may affect its solubility and reactivity.

1-(3-Methoxypropyl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at the 2- and 5-positions, which may influence its chemical properties and biological activity.

Uniqueness: 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxypropyl group and the methyl groups, which confer specific chemical and physical properties. These structural features may enhance its reactivity, solubility, and potential biological activities compared to similar compounds.

Actividad Biológica

1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Chemical Formula : C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol

- CAS Number : 876294-74-5

- MDL Number : MFCD09871141

- Structure : The compound contains a pyrrole ring substituted with a methoxypropyl group and two methyl groups, contributing to its unique biological profile.

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. A study on related pyrrole compounds demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often below 0.1 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Pyrrole A | 0.039 | Aspergillus fumigatus |

| Pyrrole B | 0.078 | E. coli |

| Pyrrole C | 0.156 | Staphylococcus aureus |

Anti-Tuberculosis Activity

A related study focused on the design and synthesis of pyrrole-based compounds for anti-tuberculosis (TB) activity. It was found that modifications in the structure significantly influenced their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with MIC values lower than 0.016 µg/mL against drug-resistant strains .

Cytotoxicity and Safety Profile

The cytotoxicity of these compounds is an essential factor in their development as therapeutic agents. In vitro studies have shown that many pyrrole derivatives maintain low cytotoxicity (IC50 > 64 µg/mL), suggesting a favorable safety profile for further development .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Mycolic Acid Biosynthesis : Similar compounds have been shown to disrupt the biosynthesis pathways in mycobacteria, which is crucial for their survival .

- Interaction with Enzymes : Pyrroles can inhibit various enzymes involved in microbial metabolism, enhancing their antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrrole derivatives, researchers evaluated the antimicrobial efficacy of this compound alongside other compounds. The results indicated that this compound exhibited comparable efficacy to established antibiotics, making it a candidate for further research in antimicrobial therapies .

Case Study 2: Anti-TB Research

In another investigation into anti-TB agents, the compound was tested against multiple strains of M. tuberculosis. The study highlighted its potential as an effective treatment option for drug-resistant TB strains due to its ability to inhibit the target enzyme MmpL3 effectively .

Propiedades

IUPAC Name |

1-(3-methoxypropyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8-7-10(11(13)14)9(2)12(8)5-4-6-15-3/h7H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAKZEVLRPWVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCCOC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182486 | |

| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876294-74-5 | |

| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876294-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.